molecular formula C15H15CrF9O6 B13401250 chromium;1,1,1-trifluoropentane-2,4-dione

chromium;1,1,1-trifluoropentane-2,4-dione

Cat. No.: B13401250
M. Wt: 514.26 g/mol
InChI Key: SSBVDMAGFOJXHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of chromium salts with 1,1,1-trifluoropentane-2,4-dione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to ensure complete complexation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity chromium salts and 1,1,1-trifluoropentane-2,4-dione, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chromium;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various chromium complexes with different oxidation states and substituted ligands, which have distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of chromium;1,1,1-trifluoropentane-2,4-dione involves its interaction with molecular targets through coordination chemistry. The chromium center can interact with various substrates, facilitating chemical transformations. The pathways involved include ligand exchange, redox reactions, and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chromium;1,1,1-trifluoropentane-2,4-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

Molecular Formula

C15H15CrF9O6

Molecular Weight

514.26 g/mol

IUPAC Name

chromium;1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3;

InChI Key

SSBVDMAGFOJXHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cr]

Origin of Product

United States

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